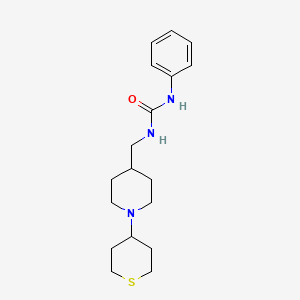

1-phenyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea

Description

1-Phenyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a urea derivative featuring a piperidine core substituted with a tetrahydro-2H-thiopyran-4-yl group. The tetrahydro-2H-thiopyran group introduces sulfur into the heterocycle, which may enhance lipophilicity, metabolic stability, or receptor binding compared to oxygen-containing analogs like tetrahydro-2H-pyran-4-yl .

Properties

IUPAC Name |

1-phenyl-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3OS/c22-18(20-16-4-2-1-3-5-16)19-14-15-6-10-21(11-7-15)17-8-12-23-13-9-17/h1-5,15,17H,6-14H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCSKBDXUMKDPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting a suitable amine with a ketone or aldehyde under reductive amination conditions.

Introduction of the Tetrahydrothiopyran Ring: The piperidine intermediate is then reacted with a thiopyran derivative to introduce the tetrahydrothiopyran ring. This step often involves nucleophilic substitution reactions.

Coupling with Phenyl Isocyanate: The final step involves coupling the intermediate with phenyl isocyanate to form the urea linkage. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the urea moiety to amines.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

1-phenyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-phenyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

1-Phenyl-3-(Piperidin-4-yl)Urea

This simpler analog lacks the tetrahydro-2H-thiopyran substitution. It serves as a precursor in reductive amination reactions (e.g., to synthesize compound 31 in ) and highlights the importance of substituents on the piperidine ring for biological activity. Its synthesis follows the van Duzer procedure, yielding intermediates for further functionalization .

N-[1-(2-Hydroxyethyl)-Pyrazol-4-yl]-5-Thiophen-2-yl-1,2-Oxazole-3-Carboxamide

With a molecular weight of 304.3, this compound replaces the urea group with a carboxamide and incorporates a thiophene ring. Its activity profile may differ due to reduced hydrogen-bonding capacity compared to urea derivatives .

1-(2-Chloro-4-Methylphenyl)-3-[[2-(Hydroxymethyl)-Phenyl]-Methyl]-Urea

This urea derivative (MW 304.8) features aromatic chloro and hydroxymethyl substituents, which could influence solubility and target selectivity. The absence of a heterocyclic piperidine system limits direct structural overlap but underscores urea’s versatility in drug design .

DMPI and CDFII

These piperidine-containing indole derivatives (e.g., DMPI: 3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) demonstrate synergistic activity against MRSA. Their indole and pyridine moieties contrast with the phenylurea group in the target compound, suggesting divergent mechanisms of action .

Role of Heterocyclic Substituents

The tetrahydro-2H-thiopyran-4-yl group in the target compound distinguishes it from analogs with tetrahydro-2H-pyran-4-yl (oxygen-based) or morpholin-4-yl (nitrogen/oxygen-based) groups. Sulfur’s larger atomic radius and polarizability may enhance hydrophobic interactions or modulate cytochrome P450 metabolism compared to oxygen analogs . For example, in , a pyran-4-yl-substituted compound showed distinct synthetic pathways and yields, suggesting that sulfur substitution could alter reaction kinetics or purification requirements.

Structure-Activity Relationships (SAR)

’s SAR analysis (Fig. 5) emphasizes that substituents on the piperidine ring critically influence potency. For instance:

- 1-Phenyl-3-(piperidin-4-yl)urea derivatives with pyridinylmethoxy groups show enhanced activity compared to morpholine-substituted analogs.

Target Selectivity and Mechanisms

While the target compound’s exact biological target is unspecified, analogs like 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea () target enzymes such as FAD-dependent oxidoreductases.

Biological Activity

1-Phenyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a complex organic compound notable for its diverse structural features, including a phenyl group, a tetrahydrothiopyran ring, and a piperidine ring. This structural diversity suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of 1-phenyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is C18H27N3OS, with a molecular weight of approximately 341.48 g/mol. The compound's unique structure allows it to interact with various biological targets, potentially influencing multiple biochemical pathways.

Research indicates that derivatives of tetrahydrothiopyran compounds may act as inhibitors of phosphodiesterase and β-secretase (BACE1), which are crucial in various signaling pathways and disease processes, such as neurodegenerative diseases. The mechanism involves the modulation of intracellular signaling cascades, which can affect cell proliferation, apoptosis, and inflammation.

Antimicrobial Properties

Studies have shown that compounds similar to 1-phenyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea exhibit antimicrobial activity against various pathogens. For instance, certain derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

Anticancer Effects

Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have indicated that the compound can inhibit the growth of several cancer cell lines, including those derived from breast and prostate cancers.

Neurological Implications

Given its potential as a phosphodiesterase inhibitor, this compound may also have implications in treating neurological disorders. Inhibitors of BACE1 are particularly relevant for Alzheimer's disease research, as they could help reduce amyloid-beta plaque formation in the brain .

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetrahydrothiopyran derivatives, including 1-phenyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial activity .

Investigation into Anticancer Properties

In another investigation documented in Cancer Letters, researchers assessed the effects of this compound on human breast cancer cells (MCF7). The study revealed that treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Piperidinol | Piperidine ring only | Moderate antibacterial |

| 2-Phenyl-N-(tetrahydrothiopyran)butanamide | Similar structure with butanamide | Stronger anticancer effects |

| 1-(Tetrahydrothiopyran)-piperidine derivatives | Variations in substituents | Diverse biological activities |

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 1-phenyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea, and what key reaction parameters require optimization?

- Methodology : The synthesis involves multi-step reactions, starting with precursor functionalization. Key steps include:

- Coupling reactions : Use of carbodiimide coupling reagents (e.g., EDCI, DCC) to form urea bonds between phenyl and piperidine-thiopyran moieties .

- Catalysis : Palladium-catalyzed cross-coupling for introducing aromatic groups .

- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling solvent polarity (e.g., dichloromethane or DMF) and reaction temperature (25–60°C) .

- Critical parameters : Temperature stability of intermediates, solvent choice to avoid side reactions (e.g., hydrolysis), and catalyst loading (typically 5–10 mol%) .

Q. Which analytical techniques are essential for characterizing the compound’s structure and purity?

- Structural confirmation :

- NMR spectroscopy : H and C NMR to verify connectivity of the phenyl, piperidine, and thiopyran groups .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Purity assessment :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<2% threshold) .

- Melting point analysis : Consistency with literature values to confirm crystallinity .

Q. What preliminary biological screening assays are recommended to explore its pharmacological potential?

- In vitro assays :

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC determination) due to urea’s role in hydrogen bonding with active sites .

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

- Case example : Discrepancies in IC values between enzyme assays and cell-based studies may arise from:

- Membrane permeability : LogP calculations to assess lipophilicity; modify substituents (e.g., thiopyran vs. tetrahydrofuran) to enhance cellular uptake .

- Metabolic stability : Liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .

Q. What strategies are effective for optimizing the compound’s synthetic yield and scalability?

- Flow chemistry : Continuous flow reactors to improve reaction control and reduce side products in coupling steps .

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent ratio, catalyst loading) to identify optimal conditions .

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Key modifications :

- Thiopyran ring : Replace with tetrahydrofuran or morpholine to modulate rigidity and hydrogen-bonding capacity .

- Phenyl substituents : Introduce electron-withdrawing groups (e.g., -CF) to enhance target binding affinity .

- Computational tools : Molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase ATP-binding pockets) .

Q. What mechanistic studies are critical to elucidate its mode of action in complex biological systems?

- Target identification :

- Pull-down assays : Biotinylated derivatives coupled with streptavidin beads to isolate binding proteins .

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Q. How can researchers address challenges in the compound’s pharmacokinetic profile, such as poor solubility or metabolic instability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.